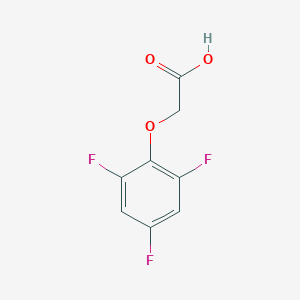
1-(2-(Trifluoromethyl)phenyl)-2-aminopropane, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Trifluoromethyl)phenyl)-2-aminopropane, ®- is a chiral compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an aminopropane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Trifluoromethyl)phenyl)-2-aminopropane, ®- typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the asymmetric reduction of 2-(trifluoromethyl)phenylacetone using a chiral reducing agent. The reaction conditions often include a solvent such as ethanol or methanol, and the process is carried out at a controlled temperature to optimize yield and enantiomeric purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of recombinant E. coli whole cells in an aqueous medium containing surfactants and natural deep eutectic solvents. This biocatalytic approach enhances the efficiency and yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-(Trifluoromethyl)phenyl)-2-aminopropane, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like thiols and amines are used under conditions that may include solvents like dichloromethane or acetonitrile.
Major Products: The major products formed from these reactions include various trifluoromethylated derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
1-(2-(Trifluoromethyl)phenyl)-2-aminopropane, ®- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 1-(2-(Trifluoromethyl)phenyl)-2-aminopropane, ®- exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(2-(Trifluoromethyl)phenyl)imidazole: This compound shares the trifluoromethyl group and phenyl ring but differs in its imidazole moiety.
1-(2-(Trifluoromethyl)phenyl)ethanol: Similar in structure but contains an alcohol group instead of an amine.
Uniqueness: 1-(2-(Trifluoromethyl)phenyl)-2-aminopropane, ®- is unique due to its chiral nature and the presence of both the trifluoromethyl group and the aminopropane chain. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
1335494-04-6 |
|---|---|
Molekularformel |
C10H12F3N |
Molekulargewicht |
203.20 g/mol |
IUPAC-Name |
(2R)-1-[2-(trifluoromethyl)phenyl]propan-2-amine |
InChI |
InChI=1S/C10H12F3N/c1-7(14)6-8-4-2-3-5-9(8)10(11,12)13/h2-5,7H,6,14H2,1H3/t7-/m1/s1 |
InChI-Schlüssel |
MBSQCJRYAIIWCP-SSDOTTSWSA-N |
Isomerische SMILES |
C[C@H](CC1=CC=CC=C1C(F)(F)F)N |
Kanonische SMILES |
CC(CC1=CC=CC=C1C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


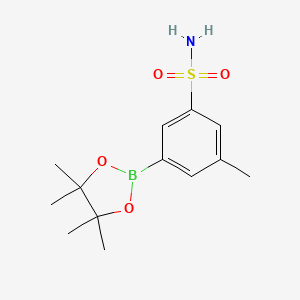
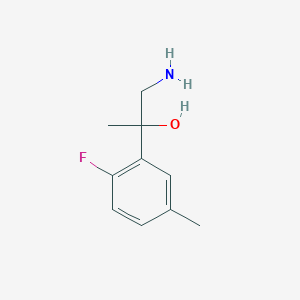
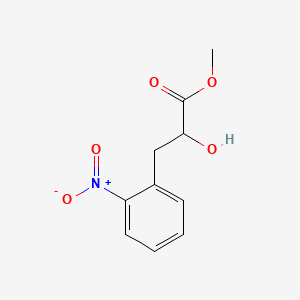

![{2-Fluorospiro[3.3]heptan-2-yl}methanol](/img/structure/B13591316.png)

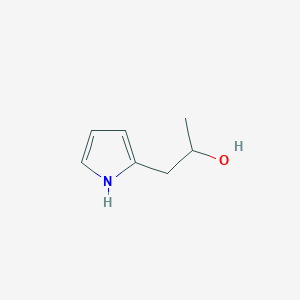
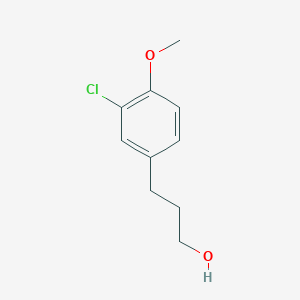

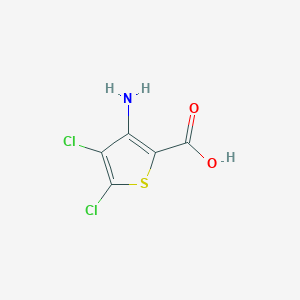
![2,5-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13591348.png)
![7-Thia-1-azaspiro[4.4]nonane 7,7-dioxide](/img/structure/B13591350.png)

